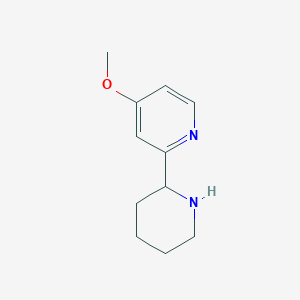
4-Methoxy-2-(piperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 4-position and a piperidine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(piperidin-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxypyridine with piperidine under specific conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions, which allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride or lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-2-(piperidin-2-yl)pyridine, while reduction of the pyridine ring can produce 4-methoxy-2-(piperidin-2-yl)piperidine .
Scientific Research Applications
4-Methoxy-2-(piperidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(piperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and piperidine groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(piperidin-2-yl)pyridine: Unique due to the presence of both methoxy and piperidine groups.
2-(Piperidin-2-yl)pyridine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-Methoxy-2-(pyrrolidin-2-yl)pyridine: Similar structure but with a pyrrolidine ring instead of piperidine, leading to different properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy and piperidine groups enhances its versatility in various applications .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-methoxy-2-piperidin-2-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h5,7-8,10,12H,2-4,6H2,1H3 |
InChI Key |
UIPMQPDOCLWZGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















